Cas no 2097929-91-2 (2-(2-methoxyphenyl)-N-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}acetamide)

2-(2-Methoxyphenyl)-N-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}acetamide is a synthetic organic compound featuring a methoxyphenyl acetamide core linked to a pyrimidine-substituted pyrrolidine moiety. Its structural design combines aromatic and heterocyclic components, offering potential utility in medicinal chemistry and pharmaceutical research. The methoxy group enhances solubility and bioavailability, while the pyrimidine-pyrrolidine scaffold may contribute to selective binding interactions, making it a candidate for targeting specific biological pathways. This compound is of interest for its balanced physicochemical properties and potential as a precursor in the development of novel therapeutic agents. Suitable for research applications, it requires careful handling under controlled laboratory conditions.
2-(2-methoxyphenyl)-N-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}acetamide structure
2097929-91-2 structure
Product Name:2-(2-methoxyphenyl)-N-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}acetamide
CAS No:2097929-91-2
MF:C18H22N4O2
MW:326.392883777618
CID:5469585
Update Time:2025-10-30

2-(2-methoxyphenyl)-N-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}acetamide Chemical and Physical Properties

Names and Identifiers

    • 2-(2-methoxyphenyl)-N-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}acetamide
    • 2-(2-methoxyphenyl)-N-[(1-pyrimidin-2-ylpyrrolidin-2-yl)methyl]acetamide
    • Inchi: 1S/C18H22N4O2/c1-24-16-8-3-2-6-14(16)12-17(23)21-13-15-7-4-11-22(15)18-19-9-5-10-20-18/h2-3,5-6,8-10,15H,4,7,11-13H2,1H3,(H,21,23)
    • InChI Key: CPYMVIXMMXKKHV-UHFFFAOYSA-N
    • SMILES: O=C(CC1C=CC=CC=1OC)NCC1CCCN1C1N=CC=CN=1

Computed Properties

  • Exact Mass: 326.17427596 g/mol
  • Monoisotopic Mass: 326.17427596 g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 24
  • Rotatable Bond Count: 6
  • Complexity: 401
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.1
  • Topological Polar Surface Area: 67.4
  • Molecular Weight: 326.4

2-(2-methoxyphenyl)-N-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}acetamide Pricemore >>

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Additional information on 2-(2-methoxyphenyl)-N-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}acetamide

Introduction to 2-(2-methoxyphenyl)-N-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}acetamide (CAS No. 2097929-91-2)

2-(2-methoxyphenyl)-N-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}acetamide, identified by its CAS number 2097929-91-2, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and drug discovery. This molecule, featuring a complex structural framework, combines aromatic and heterocyclic moieties, making it a promising candidate for further exploration in medicinal chemistry. The presence of a pyrimidine ring and a pyrrolidine scaffold suggests potential interactions with biological targets, which has sparked interest among researchers seeking novel therapeutic agents.

The compound's structure is characterized by a 2-methoxyphenyl group attached to an acetamide moiety, which is further linked to a pyrrolidine ring substituted with a pyrimidine unit. This arrangement creates multiple sites for potential functionalization and interaction with biological systems. The acetamide group is particularly relevant in medicinal chemistry, as it is frequently found in bioactive molecules and can serve as a hinge region for binding to protein targets. The overall architecture of this compound positions it as a versatile scaffold for developing small-molecule inhibitors or modulators.

In recent years, there has been growing interest in the development of molecules that target protein-protein interactions (PPIs), which are critical in many biological processes and often associated with diseases. The structural features of CAS No. 2097929-91-2, particularly the combination of pyrimidine and pyrrolidine moieties, make it an attractive candidate for modulating such interactions. Studies have shown that compounds with similar structural motifs can interfere with key PPIs involved in cancer, inflammation, and neurodegenerative disorders. The methoxyphenyl group may also contribute to the molecule's binding affinity by providing hydrophobic interactions or by participating in π-stacking interactions with aromatic residues in protein targets.

The synthesis of CAS No. 2097929-91-2 involves multi-step organic transformations, including condensation reactions, nucleophilic substitutions, and cyclizations. The precise arrangement of functional groups requires careful optimization to ensure high yield and purity. Advances in synthetic methodologies have enabled the efficient preparation of such complex molecules, making them more accessible for further biological evaluation. Researchers have leveraged modern techniques such as solid-phase synthesis and transition-metal-catalyzed reactions to streamline the construction of this compound's framework.

One of the most compelling aspects of this compound is its potential as a lead structure for drug development. Preclinical studies have begun to explore its activity against various disease models, with initial findings suggesting promising results in inhibiting key enzymes or receptors involved in pathological pathways. For instance, analogs with similar scaffolds have demonstrated efficacy in models of metabolic disorders by modulating enzyme activity through competitive inhibition. The acetamide moiety plays a crucial role in these interactions, often serving as a key pharmacophore that dictates binding affinity and selectivity.

The integration of computational chemistry into drug discovery has accelerated the evaluation process for compounds like CAS No. 2097929-91-2. Molecular docking simulations and quantum mechanical calculations allow researchers to predict binding modes and energetics, providing insights into potential interactions with biological targets before experimental validation. These computational approaches have been instrumental in identifying structural modifications that could enhance potency or selectivity, guiding the design of next-generation derivatives.

Furthermore, the growing emphasis on personalized medicine has highlighted the importance of developing molecules with high specificity and minimal off-target effects. The unique structural features of this compound offer opportunities to fine-tune its pharmacological profile through structural optimization. By systematically modifying substituents such as the pyrimidine or pyrrolidine moieties, researchers can explore different binding modes and potentially identify variants with improved therapeutic profiles.

Recent advancements in analytical techniques have also contributed to a deeper understanding of this compound's properties. High-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy provide detailed information about its molecular structure and purity, ensuring that subsequent biological studies are conducted on well-characterized samples. These analytical tools are essential for confirming the identity of synthetic intermediates and final products, supporting rigorous quality control measures.

The pharmaceutical industry continues to invest heavily in exploring novel chemical entities like CAS No. 2097929-91-2, recognizing their potential to address unmet medical needs. Collaborative efforts between academic researchers and industry scientists have fostered innovation in drug discovery pipelines, leading to faster translation of promising compounds into clinical trials. The complexity of this molecule underscores the challenges but also the opportunities inherent in modern medicinal chemistry.

In conclusion,CAS No. 2097929-91-2, represented by its systematic name 2-(2-methoxyphenyl)-N-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}acetamide, represents a significant advancement in pharmaceutical research due to its intricate structure and potential therapeutic applications. Its combination of aromatic and heterocyclic components positions it as a valuable scaffold for developing novel therapeutics targeting critical disease pathways. As research progresses, further exploration into its biological activity and pharmacological properties will undoubtedly yield new insights into its potential as a drug candidate.

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